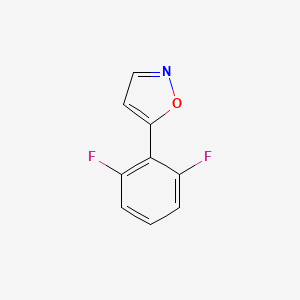

5-(2,6-Difluorophenyl)isoxazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(2,6-difluorophenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-6-2-1-3-7(11)9(6)8-4-5-12-13-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQWOJOOAJZBRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC=NO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2,6 Difluorophenyl Isoxazole and Substituted Isoxazoles

Cycloaddition Reactions in Isoxazole (B147169) Formation

The most widely utilized and effective method for the synthesis of the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile, typically an alkyne or an alkene. rsc.orgnih.gov This approach allows for the direct construction of the heterocyclic core with a high degree of control over substitution patterns.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes and Alkenes

The 1,3-dipolar cycloaddition of nitrile oxides with unsaturated carbon-carbon bonds is a powerful tool for the synthesis of isoxazoles and their partially saturated analogs, isoxazolines. acs.orgresearchgate.net The reaction proceeds by the concerted addition of the nitrile oxide to the dipolarophile, leading to the formation of the five-membered ring.

A critical aspect of isoxazole synthesis via this method is the generation of the nitrile oxide, which is often unstable and therefore prepared in situ. researchgate.net Common methods for generating nitrile oxides include:

From Aldoximes: This is a widely used approach where aldoximes are oxidized. acs.org Various oxidizing agents can be employed, such as:

t-Butyl hypoiodite (B1233010) (t-BuOI): Generated in situ from t-BuOCl and NaI, this reagent provides a mild and efficient method for converting aldoximes to nitrile oxides. organic-chemistry.org

NaCl/Oxone: This combination offers a "green" and efficient protocol for the in situ generation of nitrile oxides from a broad scope of aldoximes, including aliphatic, aromatic, and alkenyl variants. acs.orgacs.orgnih.gov

Hypervalent Iodine Reagents: Catalytic amounts of iodoarenes in the presence of a terminal oxidant like Oxone can effectively generate nitrile oxides from aldoximes. organic-chemistry.org

From Hydroxyimidoyl Chlorides: Dehydrochlorination of hydroxyimidoyl chlorides with a base is a classic method for nitrile oxide formation. nih.gov

From Primary Nitro Compounds: Dehydration of primary nitroalkanes can also yield nitrile oxides. organic-chemistry.org

The choice of dipolarophile is crucial in determining the final isoxazole structure. A wide range of alkynes and alkenes can be used, including:

Terminal and Internal Alkynes: These react with nitrile oxides to form isoxazoles. The nature of the substituents on the alkyne influences the regioselectivity of the reaction. rsc.org

Alkenes: Cycloaddition with alkenes leads to the formation of isoxazolines, which can be subsequently oxidized to isoxazoles if desired. mdpi.com Electron-deficient alkenes, such as acrylates and enones, as well as electron-rich alkenes and allyl silanes, have been shown to be effective dipolarophiles. acs.org

A variety of substituted alkynes have been successfully employed in these cycloadditions, as illustrated in the table below.

| Alkyne Dipolarophile | Nitrile Oxide Precursor | Product | Yield (%) | Reference |

| Phenylacetylene | 2,2,2-Trifluoroacetohydroximoyl chloride | 5-Phenyl-3-(trifluoromethyl)isoxazole | 96 | rsc.org |

| 1-Ethynyl-2,4-difluorobenzene | 2,2,2-Trifluoroacetohydroximoyl chloride | 5-(2,4-Difluorophenyl)-3-(trifluoromethyl)isoxazole | 73 | rsc.org |

| Cyclopentylacetylene | 2,2,2-Trifluoroacetohydroximoyl chloride | 5-Cyclopentyl-3-(trifluoromethyl)isoxazole | 54 | rsc.org |

| Methyl propiolate | (E,Z)-2-chloro-2-(hydroxyimino)acetate | 3,5-Disubstituted isoxazole | - | nih.gov |

| Phenylacetylene | Benzaldehyde oxime | 3,5-Diphenylisoxazole | 75 | organic-chemistry.org |

The reaction of a nitrile oxide with an unsymmetrical alkyne can theoretically lead to two different regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The regiochemical outcome is primarily governed by electronic factors, as explained by Frontier Molecular Orbital (FMO) theory. mdpi.comscielo.br

Regioselectivity: In general, the cycloaddition of nitrile oxides with terminal alkynes is highly regioselective, predominantly yielding the 3,5-disubstituted isoxazole. nih.gov This is due to the favorable interaction between the highest occupied molecular orbital (HOMO) of the alkyne and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide. However, the regioselectivity can be influenced by the substituents on both the nitrile oxide and the dipolarophile. scielo.br For instance, reactions with electron-rich alkynes can sometimes lead to a reversal of regioselectivity. nih.gov

Stereoselectivity: When alkenes are used as dipolarophiles, the stereochemistry of the starting alkene is retained in the resulting isoxazoline (B3343090) in a concerted cycloaddition. fiveable.me For intramolecular cycloadditions, the stereochemistry of the product can be highly controlled. acs.org In reactions involving chiral alkenes, diastereoselectivity can be achieved, with the directing effect of substituents on the alkene influencing the facial selectivity of the cycloaddition. nih.govbohrium.com

1,3-dipolar cycloadditions of nitrile oxides can often proceed efficiently without the need for a catalyst, particularly when using reactive dipolarophiles or by employing thermal or microwave activation. rsc.orgrsc.org These catalyst-free methods are advantageous as they simplify product purification and reduce the environmental impact.

Several "green" approaches have been developed, such as performing the reaction in water or under solvent-free conditions using mechanochemical methods like ball-milling. rsc.orgnih.gov For example, the synthesis of 3,5-isoxazoles has been achieved in moderate to excellent yields under solvent-free ball-milling conditions from terminal alkynes and hydroxyimidoyl chlorides. nih.gov Another catalyst-free method involves the use of chloramine-T to induce the in situ formation of nitrile oxides in an aqueous environment. rsc.org Mechanochemical grinding in a mortar and pestle has also been shown to be sufficient for nitrone formation and subsequent intramolecular cycloaddition in a catalyst-free manner. cus.ac.inresearchgate.net

Metal-Catalyzed Cycloadditions

While many 1,3-dipolar cycloadditions proceed without a catalyst, certain reactions benefit from the use of a metal catalyst to enhance reactivity, control regioselectivity, or enable the use of less reactive substrates.

Copper(I) catalysis is a well-established and versatile method for the synthesis of isoxazoles, particularly 3,5-disubstituted isoxazoles. beilstein-journals.org The copper(I)-catalyzed reaction between in situ generated nitrile oxides and terminal acetylenes is a mild, convenient, and highly regioselective one-pot, three-step procedure. organic-chemistry.org

The proposed mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the nitrile oxide. beilstein-journals.org This approach offers several advantages, including operational simplicity, the use of an inexpensive catalyst, and good functional group tolerance. rsc.org For example, 3,5-disubstituted isoxazoles can be obtained in good yields by reacting aromatic nitrile oxides (generated in situ from hydroxyimidoyl chlorides) with non-symmetrical activated alkynes in the presence of catalytic amounts of copper(I) iodide. beilstein-journals.org

A tandem synthesis of 3-halo-5-substituted isoxazoles from 1-copper(I) alkynes and dihaloformaldoximes has also been developed, which proceeds under base-free conditions and avoids the direct use of 1,3-dipolar cycloaddition. acs.orgthieme-connect.com

The following table summarizes some examples of copper(I)-catalyzed isoxazole synthesis.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |

| Phenylacetylene | Benzonitrile oxide | CuI | 3,5-Diphenylisoxazole | - | organic-chemistry.org |

| Various terminal alkynes | Various aromatic hydroxyimidoyl chlorides | CuI | 3,5-Disubstituted isoxazoles | Good | beilstein-journals.org |

| 1-Copper(I) alkynes | Dihaloformaldoximes | - | 3-Halo-5-substituted isoxazoles | Excellent | acs.orgthieme-connect.com |

| Enone oximes | - | Cu(OAc)2 | 3,5-Disubstituted isoxazoles | Good | rsc.org |

Palladium-Catalyzed Cascade Annulations

Palladium-catalyzed cascade reactions provide a powerful and efficient pathway to highly substituted isoxazoles. acs.orgresearchgate.netacs.orgorganic-chemistry.org These methods often involve the simultaneous formation of multiple C-O and C-C bonds in a single operation, demonstrating high atom and step economy. researchgate.net

One notable example is the palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides. acs.orgorganic-chemistry.org This protocol is characterized by its mild reaction conditions, broad functional group tolerance, and operational simplicity. acs.orgorganic-chemistry.org The reaction has been shown to be scalable and the resulting isoxazole products can be further functionalized. acs.org

Another approach involves the palladium-catalyzed sequential electrophilic cyclization and selective C-H annulation. researcher.life This strategy allows for the construction of complex fused heterocyclic systems, such as isoxazole-phthalimide hybrids, from simpler starting materials like alkynyl-oxime ethers and maleimides. researcher.life This method exhibits excellent regioselectivity in C-H bond activation, a broad substrate scope, and good functional group compatibility. researcher.life

The choice of palladium catalyst and additives can be crucial for the success of these reactions. For instance, in the annulation/allylation of alkynyl oxime ethers, Pd(OAc)2 was found to be a superior catalyst compared to PdCl2 or Pd(TFA)2, and the use of an additive like n-Bu4NBr can significantly improve the yield. acs.org

Table 2: Palladium-Catalyzed Cascade Annulations for Isoxazole Synthesis

| Entry | Reactants | Catalyst System | Key Bond Formations | Product Type | Reference |

|---|---|---|---|---|---|

| 1 | Alkynyl oxime ethers + Allyl halides | Pd(OAc)2, n-Bu4NBr | C(sp²)–O, C(sp²)–C(sp²) | Fully substituted isoxazoles | acs.orgacs.orgorganic-chemistry.org |

| 2 | Alkynyl-oxime ethers + Maleimides | Pd(II) catalyst | Sequential electrophilic cyclization/C-H annulation | Isoxazole-phthalimide fused poly-heterocyclics | researcher.life |

| 3 | Oxime ethers + Unactivated alkenes | Palladium catalyst | Cascade cyclization/alkylation | Structurally diverse isoxazole derivatives | researchgate.net |

Hydroxylamine-Mediated Cyclization Protocols

The reaction of hydroxylamine (B1172632) with various three-carbon synthons is a classical and widely employed method for constructing the isoxazole ring.

Reaction with β-Diketones and Derivatives

The condensation of β-diketones with hydroxylamine hydrochloride is a straightforward route to 3,5-disubstituted isoxazoles. nih.govresearchgate.netsci-hub.se This reaction can be carried out under various conditions, including the use of ionic liquids like butylmethylimidazolium (B1222432) salts ([BMIM]X), which can lead to excellent yields and allow for the recycling of the reaction medium. nih.govresearchgate.net The regioselectivity of this reaction can sometimes be an issue, potentially yielding mixtures of regioisomeric isoxazoles. sci-hub.se

Cyclization of α,β-Unsaturated Carbonyl Compounds and Nitriles

α,β-Unsaturated carbonyl compounds, such as enones, are valuable precursors for isoxazole synthesis when reacted with hydroxylamine. eurekaselect.combohrium.comresearchgate.netresearchgate.net The reaction typically proceeds through the formation of an oxime intermediate, which then undergoes cyclization. researchgate.net The use of an oxidizing agent, such as iodine, can facilitate the cyclization of the intermediate α,β-unsaturated oxime to the corresponding isoxazole. researchgate.net This method has been known for over a century, though the reaction pathways can be complex and are a subject of ongoing study. eurekaselect.comresearchgate.net

Similarly, α,β-unsaturated nitriles can serve as precursors. For example, 3-aminocrotononitrile (B73559) reacts with hydroxylamine hydrochloride to produce 5-amino-3-methylisoxazole. nih.gov

Utility of CF3-Containing Precursors

The introduction of a trifluoromethyl (CF3) group into the isoxazole ring is of significant interest due to the unique properties this group imparts to molecules. Several synthetic strategies utilize CF3-containing precursors.

One approach involves the reaction of CF3-ynones with sodium azide, where the reaction conditions can be tuned to selectively produce either 4-trifluoroacetyltriazoles or 5-CF3-isoxazoles. researchgate.net Specifically, the formation of 5-CF3-isoxazoles is favored under acidic catalysis. researchgate.net

Another strategy is the copper-catalyzed 1,3-dipolar cycloaddition of aromatic nitrile oxides to CF3-containing acetylenes, which provides a convenient route to isoxazole-containing α-CF3-substituted α-aminocarboxylates and α-aminophosphonates. rsc.org The synthesis of compounds like 5-(2,4-difluorophenyl)-3-(trifluoromethyl)isoxazole has been achieved through the reaction of trifluoroacetonitrile (B1584977) oxide with 1-ethynyl-2,4-difluorobenzene. rsc.org

Electrophilic Cyclization Strategies

Electrophilic cyclization of functionalized alkynes represents a powerful and mild method for the synthesis of highly substituted isoxazoles. nih.govorganic-chemistry.orgnih.govresearchgate.netacs.org This approach is particularly useful for preparing 4-halo-substituted isoxazoles, which are versatile intermediates for further functionalization via cross-coupling reactions. nih.govorganic-chemistry.org

The reaction typically involves the treatment of 2-alkyn-1-one O-methyl oximes with an electrophilic halogenating agent, such as iodine monochloride (ICl), iodine (I2), or bromine (Br2). nih.govresearchgate.net ICl has been identified as a particularly effective electrophile, often leading to faster reactions and higher yields compared to I2. organic-chemistry.org The Z-isomer of the O-methyl oxime is crucial for efficient cyclization. organic-chemistry.org

This methodology tolerates a wide array of functional groups and steric hindrance, making it a robust tool for the construction of diverse isoxazole libraries. nih.govorganic-chemistry.org The resulting 4-iodoisoxazoles can be readily elaborated using palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings to produce 3,4,5-trisubstituted isoxazoles. nih.govorganic-chemistry.org

Table 3: Electrophilic Cyclization of 2-Alkyn-1-one O-Methyl Oximes

| Entry | Substrate | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Functionally substituted 2-alkyn-1-one O-methyl oximes | ICl | 4-Iodoisoxazoles | Moderate to excellent | nih.govorganic-chemistry.org |

| 2 | 2-Alkyn-1-one O-methyl oximes | I2, Br2, PhSeBr | 4-Halo(seleno)isoxazoles | Good to excellent | nih.govresearchgate.net |

Halogen-Induced Cyclizations (e.g., ICl-mediated)

The synthesis of isoxazoles via electrophilic halogen-induced cyclization is a robust and versatile method. researchgate.net This strategy relies on the activation of an unsaturated precursor by an electrophilic halogen source, which initiates an intramolecular nucleophilic attack to form the heterocyclic ring. researchgate.net Among various halogenating agents, iodine monochloride (ICl) has proven to be particularly effective for the synthesis of 4-iodoisoxazoles from 2-alkyn-1-one O-methyl oxime precursors. nih.govorganic-chemistry.org

The reaction proceeds under mild conditions and demonstrates high efficiency. organic-chemistry.org The general process involves the reaction of a 2-alkyn-1-one O-methyl oxime with ICl in a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂), leading to the corresponding 3,5-disubstituted-4-iodoisoxazole in good to excellent yields. nih.govresearchgate.netnih.gov This method is highly valued for its tolerance of a wide array of functional groups and sterically demanding substrates. nih.gov

Besides ICl, other electrophiles like molecular iodine (I₂), bromine (Br₂), and phenylselenyl bromide (PhSeBr) have also been successfully employed to generate 4-halo or 4-seleno isoxazoles. organic-chemistry.orgresearchgate.netnih.gov However, ICl is often the reagent of choice due to faster reaction times and higher yields. organic-chemistry.org The resulting 4-iodoisoxazoles are valuable intermediates that can be further functionalized using standard palladium-catalyzed cross-coupling reactions, allowing for the synthesis of highly substituted isoxazole derivatives. nih.gov

A novel iminoxyl radical-promoted cascade sequence has also been developed for synthesizing halomethyl isoxazoles. This method involves a 5-exo-trig cyclization onto a vinylic halogen followed by a 1,2-halogen radical shift, with the migration ability ranked as I > Br > Cl. nih.gov

| Electrophile | Precursor | Product | Yield (%) | Reference |

| ICl | 2-Alkyn-1-one O-methyl oximes | 4-Iodoisoxazoles | Moderate to Excellent | nih.gov |

| I₂ | 2-Alkyn-1-one O-methyl oximes | 4-Iodoisoxazoles | Good to Excellent | organic-chemistry.orgresearchgate.netnih.gov |

| Br₂ | 2-Alkyn-1-one O-methyl oximes | 4-Bromoisoxazoles | Good to Excellent | organic-chemistry.orgresearchgate.netnih.gov |

| PhSeBr | 2-Alkyn-1-one O-methyl oximes | 4-(Phenylseleno)isoxazoles | Good to Excellent | organic-chemistry.orgresearchgate.net |

Cyclization of 2-Alkyn-1-one O-Methyl Oximes

The cyclization of 2-alkyn-1-one O-methyl oximes is a cornerstone for the synthesis of a diverse range of substituted isoxazoles. nih.govacs.org This method typically involves a two-step process starting from the corresponding ynone (alkynyl ketone).

Preparation of Precursors:

Ynone Synthesis: The 2-alkyn-1-one (ynone) precursors are commonly prepared through Sonogashira coupling of a terminal alkyne with an acid chloride, catalyzed by palladium and copper complexes. organic-chemistry.orgacs.org

O-Methyl Oxime Formation: The resulting ynone is then reacted with methoxylamine hydrochloride in the presence of a base, such as pyridine (B92270), to yield the Z-O-methyl oxime as the major isomer. nih.govorganic-chemistry.org

Cyclization Step: Once the O-methyl oxime is formed, cyclization is induced. While the halogen-induced method described previously is common, other cyclization strategies exist. For instance, a palladium-catalyzed cascade cyclization-alkenylation has been developed. acs.org In this process, the 2-alkyn-1-one O-methyl oxime reacts with an alkene in the presence of a PdCl₂/CuCl₂ catalyst system. This sequence leads to the formation of highly functionalized 3,4,5-trisubstituted isoxazoles. The addition of additives like tetrabutylammonium (B224687) bromide (n-Bu₄NBr) can significantly improve the yield of the desired 4-alkenyl-isoxazole product by suppressing the formation of the simple cyclization product (3,5-disubstituted isoxazole). acs.org This methodology is compatible with a variety of functional groups, including esters, amides, nitriles, and ethers. acs.org

| Reaction Type | Catalyst/Reagent | Precursor | Product Type | Key Features | Reference |

| Electrophilic Cyclization | ICl, I₂, Br₂ | 2-Alkyn-1-one O-methyl oximes | 4-Halo-3,5-disubstituted isoxazoles | Mild conditions, high yields, broad scope. | nih.govorganic-chemistry.org |

| Cascade Cyclization-Alkenylation | PdCl₂(cat.), CuCl₂ | 2-Alkyn-1-one O-methyl oximes and Alkenes | 4-Alkenyl-3,4,5-trisubstituted isoxazoles | Forms highly functionalized isoxazoles; yields improved by n-Bu₄NBr. | acs.org |

Ring-Opening and Closing Cascade (ROCC) Mechanisms

Ring-opening and closing cascade (ROCC) reactions represent a powerful strategy for transforming stable heterocyclic systems into new carbo- and heterocyclic structures. Isoxazoles are excellent substrates for such transformations due to the inherent strain of the N-O bond.

Isoxazole Ring Transformation to Other Heterocycles (e.g., Pyridines)

The transformation of the isoxazole ring into other valuable heterocycles, particularly pyridines, has been an area of active research. These synthetic routes leverage the cleavage of the weak N-O bond to generate a reactive intermediate that subsequently undergoes intramolecular cyclization.

One notable method involves the reductive ring opening of isoxazoles using iron metal and ammonium (B1175870) chloride (Fe/NH₄Cl). scribd.comresearchgate.net This system effectively acts as a reducing agent to initiate a ring-opening and closing cascade mechanism, yielding 2,5-disubstituted pyridine derivatives. scribd.comresearchgate.net This represents the first reported use of Fe/NH₄Cl for this specific transformation and provides a regioselective route to functionalized pyridines. scribd.comresearchgate.net

Another sophisticated approach utilizes a rhodium carbenoid-induced ring expansion. nih.gov In this one-pot procedure, a 3,5-disubstituted isoxazole reacts with a vinyldiazomethane in the presence of a rhodium catalyst. The reaction proceeds through the formation of a rhodium carbenoid, which induces a ring expansion of the isoxazole. The resulting intermediate then undergoes a rearrangement, tautomerization, and finally oxidation (e.g., with DDQ) to afford highly functionalized pyridines. nih.gov The reaction is efficient for a wide range of substituted isoxazoles and vinyldiazoacetates. nih.gov

Mechanistic Investigations of Cascade Processes

The mechanism of isoxazole ring transformation often begins with the cleavage of the N-O bond, which is the most labile bond in the ring. In the case of reductive cleavage with Fe/NH₄Cl, the reaction is thought to proceed through the formation of an enaminone or a related β-amino-enone intermediate after the initial N-O bond scission and reduction. This intermediate then undergoes intramolecular condensation and dehydration to form the pyridine ring. scribd.comresearchgate.net

For the rhodium carbenoid-induced ring expansion, the proposed mechanism involves the initial attack of the isoxazole nitrogen on the rhodium carbenoid to form an ylide intermediate. nih.gov This ylide then undergoes a tsijournals.comnveo.org-sigmatropic rearrangement, leading to an N-O bond insertion product. This expanded ring intermediate is unstable and can rearrange further. One proposed pathway involves an electrocyclic ring opening to an azatriene intermediate, which then undergoes a 6π-electrocyclization to form a 1,4-dihydropyridine. Subsequent tautomerization and oxidation lead to the final aromatic pyridine product. nih.gov

Photochemical reactions also provide insight into isoxazole ring transformations. Theoretical studies on the photoisomerization of 3,5-dimethylisoxazole (B1293586) have explored several mechanistic pathways, including a ring contraction-ring expansion path that proceeds through a fleeting acetyl nitrile ylide intermediate. researchgate.netnih.govacs.org While initiated by light rather than chemical reagents, these studies underscore the diverse reactive pathways available to the isoxazole nucleus upon initial ring cleavage. researchgate.netnih.govacs.orgacs.org

Advanced and Sustainable Synthetic Approaches

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For isoxazole synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a key technology that aligns with the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to the synthesis of various isoxazole derivatives, offering significant advantages over conventional heating methods. tsijournals.comnveo.org The primary benefits include dramatic reductions in reaction time, increased product yields, and often cleaner reaction profiles with fewer byproducts. tsijournals.comresearchgate.net

For example, the synthesis of isoxazole Schiff bases, which traditionally requires several hours of refluxing, can be completed in as little as 30 seconds under microwave irradiation. tsijournals.com This acceleration leads to significantly higher yields, increasing from 70-81% with conventional methods to 90-95% with microwave assistance. tsijournals.com

Microwave heating has also been employed in one-pot, three-component reactions to build complex isoxazoles. A notable example is the Sonogashira coupling of an acid chloride and a terminal alkyne, followed by an in-situ 1,3-dipolar cycloaddition with a nitrile oxide generated from a hydroximinoyl chloride. organic-chemistry.org Under microwave conditions, this entire sequence is completed in just 30 minutes, whereas conventional heating requires several days and results in the formation of unwanted byproducts. organic-chemistry.org The method is highly regioselective, producing a single isomer in excellent yield. organic-chemistry.org Similarly, the 1,3-dipolar cycloaddition of nitrile oxides to alkynes to form bis-isoxazole ethers is also significantly enhanced by microwave irradiation, improving yields and regioselectivity under catalyst-free conditions. nih.gov

| Reaction Type | Method | Reaction Time | Yield (%) | Key Advantage | Reference |

| Schiff Base Synthesis | Conventional | > 3 hours | 70-81 | - | tsijournals.com |

| Schiff Base Synthesis | Microwave | 30 seconds | 90-95 | Drastic time reduction, higher yield. | tsijournals.com |

| Chalcone (B49325) Cyclization | Conventional | 6-8 hours | 58-69 | - | researchgate.net |

| Chalcone Cyclization | Microwave | 6-10 minutes | 67-82 | Significant time reduction, improved yield. | researchgate.net |

| 3-Component Synthesis | Conventional | Several days | Lower | - | organic-chemistry.org |

| 3-Component Synthesis | Microwave | 30 minutes | Moderate to Good | One-pot, high efficiency, minimal byproducts. | organic-chemistry.org |

Electrochemical Synthesis via Anodic Oxidation of Oximes

Electrochemical synthesis represents a modern and green approach to chemical transformations, utilizing electric current as a traceless oxidizing agent. The synthesis of isoxazoles and their precursors, isoxazolines, through the anodic oxidation of oximes is an emerging field of interest. researchgate.netnih.gov This method avoids the need for chemical oxidants, which often generate stoichiometric amounts of waste. The process is typically carried out in a simple undivided electrochemical cell, which simplifies the experimental setup. researchgate.net

The general mechanism involves the oxidation of an aldoxime at the anode to generate a nitrile oxide intermediate. This highly reactive species then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an alkyne or alkene, present in the reaction mixture to form the desired isoxazole or isoxazoline ring. researchgate.netnih.gov This cascade transformation, combining oxime formation, anodic oxidation, and subsequent cycloaddition, can be performed in a one-pot manner. researchgate.net

Research has demonstrated the feasibility of this electrochemical pathway for a broad scope of substrates, achieving good yields and high Faradaic efficiency. researchgate.net For instance, the reaction of both aryl and alkyl aldoximes with electron-deficient alkenes has been shown to produce isoxazolines in a regio- and diastereoselective manner. nih.gov While direct electrochemical synthesis of 5-(2,6-Difluorophenyl)isoxazole via this method is not explicitly detailed in the reviewed literature, the general applicability of the method to aryl aldoximes suggests its potential. The corresponding 2,6-difluorobenzaldehyde (B1295200) oxime could theoretically be oxidized anodically in the presence of a suitable C2-synthon to yield the target compound.

Key features of this method include its operational simplicity and compatibility with a wide range of functional groups. researchgate.netnih.gov The ability to generate the reactive nitrile oxide in situ from a stable oxime precursor under mild, electro-oxidative conditions is a significant advantage over traditional methods that often require harsh halogenating agents and strong bases. nih.gov

Polymer-Supported Synthesis (Solid-Phase and Soluble-Polymer)

Polymer-supported synthesis has become a powerful tool in organic chemistry, particularly for the construction of heterocyclic libraries. This methodology facilitates purification, as reagents and byproducts can be washed away from the polymer-bound product. Both solid-phase and soluble-polymer supports have been successfully employed for the synthesis of substituted isoxazoles. tandfonline.comsci-hub.rursc.org

Soluble-Polymer-Supported Synthesis

Liquid-phase synthesis using soluble polymers like poly(ethylene glycol) (PEG) offers a compromise between traditional solution-phase and solid-phase chemistry. tandfonline.comsci-hub.ru PEG is an inexpensive polymer that is soluble in many organic solvents but can be precipitated by adding a non-solvent like ether or hexane, allowing for easy separation of the product. sci-hub.ru This solubility allows for solution-like reactivity and enables reaction monitoring and characterization of intermediates using standard techniques like NMR spectroscopy. sci-hub.ru

A common strategy involves attaching a dipolarophile, such as an alkyne, to the PEG support. For example, PEG succinate (B1194679) can be condensed with propargyl alcohol to yield a polymer-supported alkyne. sci-hub.ru This support is then subjected to a 1,3-dipolar cycloaddition with an in situ generated nitrile oxide, derived from the corresponding hydroxymoyl chloride and a base like triethylamine (B128534). sci-hub.ru After the reaction, the polymer-supported isoxazole is precipitated, washed, and the final product is cleaved from the polymer. This one-pot operation can produce isoxazoles of excellent purity in high yields. sci-hub.ru

An alternative approach involves generating a nitrile oxide on the soluble polymer support, which then reacts with a dipolarophile like a chalcone in solution. tandfonline.com This method has been used to prepare 3,4,5-trisubstituted isoxazoles. tandfonline.com

Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) utilizes insoluble polymer supports, such as Wang resin or Rink amide resin, to immobilize one of the reactants. rsc.orgnih.gov This approach is highly amenable to automation and the generation of combinatorial libraries of compounds.

One strategy for solid-phase isoxazole synthesis involves attaching an alkyne-containing moiety to the resin. For example, a resin-supported carboxylic acid can be reacted with propargyl bromide to form a resin-bound alkyne. rsc.org This is followed by a cycloaddition reaction with a nitrile oxide generated in situ from an N-hydroxybenzimidoyl chloride derivative. rsc.org Finally, the desired isoxazole product is cleaved from the resin, typically using an acid such as trifluoroacetic acid (TFA). nih.gov

Another solid-phase approach involves the synthesis of isoxazoles where the heterocyclic core is part of a larger structure. For instance, polymer-bound 3-hydroxybenzamide, synthesized from Rink amide resin and 3-hydroxybenzoic acid, can serve as a scaffold for further elaboration, ultimately leading to complex isoxazole-containing molecules after cleavage from the support. rsc.org

Green Chemistry Principles in Isoxazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of isoxazoles to develop more sustainable and environmentally benign processes. researchgate.net Key areas of focus include the use of solvent-free conditions, recyclable catalysts, and eco-friendly reaction media. researchgate.netpreprints.org

Solvent-Free Conditions

Performing reactions under solvent-free conditions offers significant environmental benefits by reducing waste and eliminating the hazards associated with volatile organic solvents. This approach can also lead to enhanced reaction rates, higher product yields, and simpler work-up procedures. nih.gov

Mechanochemistry, specifically ball-milling, has emerged as a viable solvent-free technique for isoxazole synthesis. nih.gov A scalable, solvent-free 1,3-dipolar cycloaddition between hydroxyimidoyl chlorides and terminal alkynes has been developed using a Cu/Al₂O₃ nanocomposite catalyst under ball-milling conditions, affording 3,5-isoxazoles in moderate to excellent yields. nih.gov

Other solvent-free methods include the use of solid-supported catalysts. For example, alumina-supported ammonium fluoride (B91410) has been used for the synthesis of 1,2,4-oxadiazoles (isomers of isoxazole) under solvent-free conditions. nih.gov Similarly, the condensation of aldehydes, β-dicarbonyl compounds, and 2-aminobenzimidazole (B67599) has been achieved in the absence of a solvent at 60°C. researchgate.net These methods highlight the potential to eliminate organic solvents from isoxazole synthesis, aligning with the core tenets of green chemistry. preprints.org

Recyclable Catalysts and Reagents

The development of recoverable and reusable catalysts is a cornerstone of green chemistry, as it improves process efficiency and reduces waste. Several types of recyclable catalysts have been reported for the synthesis of isoxazoles and related heterocycles.

| Catalyst Type | Example | Application | Reusability | Reference |

| Heteropolyacids (HPAs) | H₃PW₁₁CuO₄₀ | Condensation of β-dicarbonyls and hydroxylamine | Reusable catalyst | tandfonline.com |

| Nanocomposites | Cu/Al₂O₃ | 1,3-dipolar cycloaddition (ball-milling) | Reusable for at least four cycles with minimal loss of activity | nih.gov |

| Agro-Waste Based | Water Extract of Orange Fruit Peel Ash (WEOFPA) | Condensation of hydroxylamine, ethyl acetoacetate, and aldehydes | Agro-waste derived catalyst | nih.gov |

| Polymer-Based | Polyethylene glycol (PEG-400) | One-pot synthesis of isoxazolyl pyrroles | Recovered and reused more than five times without significant loss of activity | researchgate.net |

| Supported Metal | Ag/SiO₂ | Synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-ones | Recyclable and reusable for several runs | researchgate.net |

Heteropolyacids (HPAs) with structures like Keggin and Dawson types have been shown to be effective and reusable catalysts for the synthesis of isoxazole derivatives from β-dicarbonyl compounds and hydroxylamine hydrochloride. tandfonline.com Similarly, a Cu/Al₂O₃ nanocomposite used in the mechanochemical synthesis of 3,5-isoxazoles was successfully recovered and reused multiple times. nih.gov PEG-400 has been employed not just as a solvent but as a recyclable promoter/catalyst for the synthesis of functionalized isoxazoles in aqueous media. researchgate.netrsc.org The use of catalysts derived from agro-waste, such as the water extract of orange fruit peel ash (WEOFPA), provides an inexpensive and eco-friendly option. nih.gov

Eco-Friendly Solvents and Reaction Media

Replacing traditional volatile organic solvents with greener alternatives is a key objective in sustainable chemistry. Water, glycerol, and deep eutectic solvents (DES) have been successfully used as reaction media for isoxazole synthesis. researchgate.net

Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. A catalyst-free synthesis of 5-arylisoxazole derivatives has been achieved by reacting 3-(dimethyl-amino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media, offering mild conditions and high yields. nih.gov The use of water as a medium for one-pot synthesis strategies, sometimes in conjunction with inexpensive and environmentally friendly oxidizing agents, aligns well with green chemistry principles. preprints.org

Glycerol: Glycerol is a non-toxic, biodegradable, and low-cost polyol that can be used as a green solvent. d-nb.info It has been used in combination with potassium carbonate as a deep eutectic solvent (DES) for the efficient multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. d-nb.info

Deep Eutectic Solvents (DES): DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and have low vapor pressure, making them attractive green solvents. d-nb.infoacs.org A one-pot, three-component synthesis of 3,5-disubstituted isoxazoles has been accomplished using a choline (B1196258) chloride:urea DES. This medium was shown to be essential for the reaction and could be reused up to five times without a significant drop in yield. acs.org More recently, a deep eutectic solvent composed of tetrabutylammonium bromide (TBAB) and ethylene (B1197577) glycol (EG) has been used for the continuous flow synthesis of 3,5-disubstituted isoxazoles, achieving high yields in short reaction times and allowing for efficient solvent recycling. acs.org

Reaction Chemistry and Chemical Transformations of 5 2,6 Difluorophenyl Isoxazole and Analogues

Functional Group Interconversions on the Isoxazole (B147169) Core

Functional group interconversions on the isoxazole ring are crucial for elaborating the core structure. These transformations typically involve oxidation or reduction of substituents attached to the ring or the cleavage of the ring itself under reductive conditions.

Oxidation reactions involving the isoxazole core often target substituents rather than the aromatic ring itself, which is relatively electron-deficient and resistant to oxidation. A common transformation is the oxidation of a hydroxymethyl group, frequently installed at the 5-position, to an aldehyde. This reaction is a key step in the synthesis of various functionalized isoxazoles. For instance, 5-(hydroxymethyl)isoxazoles can be oxidized to the corresponding aldehydes using reagents like Pyridinium chlorochromate (PCC) or by employing the Parikh-Doering oxidation conditions (using a Pyridine (B92270)·SO₃ complex in DMSO). nih.gov These aldehydes serve as versatile intermediates for further derivatization, such as deoxofluorination or reactions with organometallic reagents. nih.gov

| Reactant | Oxidizing Agent | Product | Yield (%) |

| 5-(Hydroxymethyl)isoxazole derivative | PCC | 5-Formylisoxazole derivative | 43-80 |

| 5-(Hydroxymethyl)isoxazole derivative | Parikh-Doering Reagent | 5-Formylisoxazole derivative | 69-83 |

This table presents typical yields for the oxidation of 5-(hydroxymethyl)isoxazole derivatives to the corresponding aldehydes using different oxidizing agents. nih.gov

The N-O bond of the isoxazole ring is susceptible to cleavage under various reductive conditions, a reaction that provides access to important 1,3-bifunctional compounds like β-enaminoketones and β-hydroxyketones. thieme-connect.comresearchgate.net This transformation is a cornerstone of isoxazole chemistry, leveraging the ring as a masked form of these functionalities.

Several methods have been developed for this reductive ring cleavage:

Catalytic Hydrogenolysis: Classic methods involve hydrogenation over catalysts such as Raney Nickel or Palladium on carbon (Pd/C). acs.org

Metal-Based Reagents: A variety of metal-based systems can achieve this transformation, including Sodium (Na), Samarium(II) iodide (SmI₂), Molybdenum hexacarbonyl (Mo(CO)₆), and low-valent titanium reagents. thieme-connect.comresearchgate.netacs.org For example, the reagent prepared from Ethylmagnesium bromide (EtMgBr) and Titanium(IV) isopropoxide [Ti(Oi-Pr)₄] effectively cleaves 3,5-disubstituted isoxazoles to yield β-enaminoketones. thieme-connect.comresearchgate.net

Copper-Catalyzed Cleavage: A notable method involves a copper/diamine catalytic system for the reductive ring-cleavage of fluoroalkylated isoxazoles. This protocol is valued for its use of commercially available reagents, broad functional group tolerance, and regioselectivity, avoiding common side reactions like defluorination. acs.orgacs.org

Photochemical Cleavage: In some cases, irradiation in the presence of a reducing agent like triethylamine (B128534) can induce reductive cleavage of the isoxazole ring. rsc.org

| Reducing System | Substrate | Product Type |

| Raney-Ni, Pd/C | Isoxazole | β-Enamino carbonyl / β-Hydroxy carbonyl |

| EtMgBr/Ti(Oi-Pr)₄ | 3,5-Disubstituted isoxazole | β-Enaminoketone |

| Mo(CO)₆ | Isoxazole | β-Aminoenone |

| SmI₂ | Isoxazole | β-Hydroxyketone (from isoxazoline) |

| Copper/Diamine | Fluoroalkylated isoxazole | Fluoroalkylated enaminone |

This table summarizes various reagent systems used for the reductive ring cleavage of isoxazoles and the resulting product types. thieme-connect.comresearchgate.netacs.org

Electrophilic and Nucleophilic Substitution Reactions on Aryl and Isoxazole Rings

Both the 2,6-difluorophenyl group and the isoxazole ring can undergo substitution reactions, although their reactivity is significantly influenced by the electronic properties of each component.

Electrophilic Aromatic Substitution (SₑAr): The 2,6-difluorophenyl ring is strongly deactivated towards electrophilic attack due to the powerful electron-withdrawing inductive effect of the two fluorine atoms. Therefore, electrophilic substitution on this ring requires harsh conditions and is generally disfavored.

The isoxazole ring itself is a π-deficient heteroaromatic system, which makes it generally unreactive towards electrophilic substitution compared to benzene (B151609). When such reactions do occur, the substitution pattern is dictated by the ring heteroatoms. The C4 position is the most electron-rich and is typically the site of electrophilic attack, analogous to the β-position of α,β-unsaturated carbonyl systems.

Nucleophilic Aromatic Substitution (SₙAr): The isoxazole ring can be activated towards nucleophilic attack by the presence of strong electron-withdrawing groups. A nitro group, particularly at the 5-position, is an excellent activating group and a good leaving group for SₙAr reactions. This allows for the straightforward functionalization of the isoxazole ring by reacting 5-nitroisoxazoles with a wide range of O-, N-, and S-centered nucleophiles under mild conditions. rsc.orgmdpi.com This method provides efficient access to polysubstituted isoxazole derivatives. rsc.org The reaction proceeds with excellent yields and regioselectivity, making it a powerful tool for derivatization. rsc.orgmdpi.com

The 2,6-difluorophenyl ring is highly activated for SₙAr, should a suitable leaving group be present on the ring. The fluorine atoms themselves can be displaced by strong nucleophiles under certain conditions, although this is less common than substitution of other leaving groups like nitro or chloro.

Derivatization Strategies and Scaffold Diversification

The synthesis of analogues of 5-(2,6-Difluorophenyl)isoxazole relies on strategies that allow for the introduction of diverse substituents at various positions of the isoxazole ring and on C-H functionalization approaches that enable direct bond formation without pre-functionalization.

The substitution pattern of the isoxazole ring is often established during its synthesis, commonly via a 1,3-dipolar cycloaddition reaction. However, post-synthetic modification is also a viable and flexible strategy.

Position 3: The substituent at C3 is typically derived from the nitrile oxide precursor used in the cycloaddition. Derivatization at this position can be achieved by using a functionalized nitrile or by modifying a pre-existing group. For example, a carboxylic acid group at C3 can be converted into a variety of amides and esters, as demonstrated in the synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives. nih.gov

Position 4: The C4 position is the most nucleophilic carbon on the isoxazole ring and can be functionalized through reactions with electrophiles. For instance, it is possible to introduce a carboxylic acid group at this position, as seen in 3-methyl-5-phenylisoxazole-4-carboxylic acid and 5-methyl-3-phenylisoxazole-4-carboxylic acid. nih.govsigmaaldrich.comresearchgate.net This carboxylate can then be further elaborated.

Position 5: The substituent at C5 is derived from the alkyne component of the cycloaddition. While this compound already has this position occupied, diversification can involve reactions on the aryl ring or the synthesis of analogues with different aryl or alkyl groups at C5.

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic scaffolds. For isoxazoles, palladium-catalyzed direct arylation has been successfully applied to activate the C-H bond at the 5-position. nih.gov This reaction couples isoxazoles with aryl iodides to furnish 5-arylisoxazoles in moderate to good yields. nih.gov While this specific methodology targets a position already substituted in this compound, the principle of C-H activation is highly relevant for the derivatization of isoxazole analogues. For instance, developing conditions for the direct functionalization of the C4-H bond or the C-H bonds on the phenyl ring could provide novel and efficient routes to a wide array of derivatives. nih.govrsc.org

Regioselective and Stereoselective Transformations

Regioselectivity is a critical aspect of the synthesis and functionalization of isoxazole derivatives. The most common method for constructing the isoxazole ring, the [3+2] cycloaddition of nitrile oxides with alkynes, is often highly regioselective. The regiochemical outcome is governed by both steric and electronic factors of the reactants. For instance, in the synthesis of 5-(fluoroalkyl)isoxazoles, the cycloaddition of halogenoximes (as nitrile oxide precursors) with substituted alkenes proceeds in a regioselective manner to yield the desired 3,5-disubstituted products. edu.krd The transition state leading to the 5-substituted isoxazole is favored due to minimized steric repulsion. rsc.org

Beyond synthesis, the isoxazole ring itself can participate in regioselective transformations. One such example is the inverse electron-demand hetero-Diels–Alder reaction. When isoxazoles are treated with enamines in the presence of a Lewis acid like TiCl₄(THF)₂, they can undergo a [4+2] cycloaddition to produce substituted pyridines with high regioselectivity. mdpi.com

Table 1: Examples of Regioselective Synthesis of Isoxazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Halogenoxime (Nitrile Oxide Precursor) | CF₃-substituted Alkene | Metal-free [3+2] cycloaddition | 3,5-Disubstituted-5-trifluoromethylisoxazole | High regioselectivity for the 3,5-isomer. | edu.krd |

| α,β-Unsaturated Carbonyl Compound | N-hydroxyl-4-toluenesulfonamide | Mild conditions | 3,5-Disubstituted isoxazole | High regioselectivity and wide substrate scope. | organic-chemistry.org |

| Terminal Alkyne | In situ generated Nitrile Oxide | Copper(I)-catalyzed cycloaddition | 3,5-Disubstituted isoxazole | Regioselective one-pot, three-step procedure. | organic-chemistry.org |

Ring Isomerization and Rearrangement Reactions

The isoxazole ring is susceptible to various isomerization and rearrangement reactions, often initiated by photochemical energy. These transformations proceed through highly reactive intermediates, providing pathways to other important heterocyclic systems.

A classic and well-studied photochemical reaction of isoxazoles is their isomerization to oxazoles. rsc.org This transformation is initiated by UV light (typically 200–330 nm), which promotes the homolytic cleavage of the weak N-O bond. rsc.orgnih.gov This cleavage results in the formation of a key intermediate, an acyl azirine. rsc.orgresearchgate.net This highly strained three-membered ring intermediate subsequently rearranges to form the more stable oxazole (B20620) ring. acs.org

The photochemistry can exhibit a remarkable dependence on the wavelength of the irradiating light. For some 3,5-diarylisoxazoles, irradiation with shorter wavelength UV light (e.g., ≤ 313 nm) leads almost quantitatively to the oxazole product. researchgate.net In contrast, longer wavelength light (e.g., ≥ 334 nm) can cause the intermediate azirine to rearrange back to the starting isoxazole. researchgate.net This phenomenon has been attributed to the selective excitation of different chromophores within the azirine intermediate. researchgate.net The development of continuous flow photochemical reactors has made this transformation a practical and scalable method for generating gram quantities of diverse oxazole products from isoxazole precursors. acs.org

While photoisomerization to oxazoles is a common pathway, other intermediates can be generated under photochemical conditions. A significant recent development has been the photochemical generation of highly reactive ketenimines from trisubstituted isoxazoles. rsc.orgrsc.org Previously, these ketenimine species were often only postulated or observed spectroscopically, but the use of continuous photochemical flow reactors has enabled their synthesis and isolation. rsc.orgrsc.org

This process is believed to occur via a skeletal rearrangement of the isoxazole ring upon irradiation. rsc.org The generated ketenimines are valuable, highly electrophilic building blocks for organic synthesis. rsc.org Their synthetic utility has been demonstrated in heterocyclic transposition reactions; for example, they react readily with hydrazines to produce highly functionalized pyrazoles, which are important scaffolds in medicinal chemistry. rsc.org This photochemical method provides a novel and direct entry into these previously elusive intermediates, opening new avenues for the transformation of isoxazoles into other valuable heterocycles. rsc.org

Heterocyclic Transposition Reactions Involving the Isoxazole Moiety

Heterocyclic transposition, where one heterocyclic ring is converted into another, is a powerful strategy in synthetic chemistry. The isoxazole moiety is an excellent substrate for such reactions due to the lability of its N-O bond.

As discussed, the photochemical conversion of isoxazoles to oxazoles (via an acyl azirine) and pyrazoles (via a ketenimine) are prime examples of these transpositions. rsc.orgacs.org However, the reactivity of the isoxazole ring extends to the formation of other heterocyclic systems.

Pyridines : Isoxazoles can be converted to substituted pyridines through a highly regioselective inverse electron-demand hetero-Diels–Alder reaction with enamines, catalyzed by a titanium Lewis acid. mdpi.com The reaction proceeds through an initial [4+2] cycloaddition, followed by ring opening and subsequent reduction to yield the pyridine ring. mdpi.com

1,2,3-Triazoles : Fused isoxazole systems can undergo base-promoted rearrangements to yield different heterocyclic cores. For instance, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones undergo a Boulton–Katritzky rearrangement to furnish 3-hydroxy-2-(2-aryl rsc.orgrsc.orgresearchgate.nettriazol-4-yl)pyridines. nih.gov This rearrangement involves a concerted ring-opening and ring-closing process around a nitrogen atom. beilstein-journals.org

Pyrroles : In certain catalyzed reactions, isoxazoles can act as N,O-bifunctional reagents for alkynes, leading to the formation of pyrroles through metal carbene intermediates. rsc.org

Table 2: Summary of Heterocyclic Transposition Reactions of Isoxazoles

| Starting Heterocycle | Reagents/Conditions | Product Heterocycle | Reaction Type/Intermediate | Reference |

|---|---|---|---|---|

| Isoxazole | UV Light (hv) | Oxazole | Photoisomerization via Acyl Azirine | acs.org |

| Trisubstituted Isoxazole | UV Light (hv), then Hydrazine | Pyrazole | Photochemical generation of Ketenimine | rsc.orgrsc.org |

| Isoxazole | Enamine, TiCl₄(THF)₂, Ti powder | Pyridine | Inverse electron-demand hetero-Diels–Alder | mdpi.com |

| Isoxazolo[4,5-b]pyridine derivative | Base (e.g., K₂CO₃) | 1,2,3-Triazole derivative | Boulton–Katritzky Rearrangement | nih.gov |

Role of the Isoxazole Ring as a Protecting Group

The isoxazole ring can function as a stable "masked" equivalent of a 1,3-dicarbonyl or, more commonly, a β-aminoenone (β-enaminone) functionality. researchgate.net This application is valuable in multistep synthesis where a reactive 1,3-dicarbonyl moiety needs to be protected while other parts of the molecule are being modified. The isoxazole ring is generally stable to a wide range of chemical conditions, making it an effective protecting group.

The "deprotection" step involves the reductive cleavage of the isoxazole's N-O bond to reveal the underlying functionality. This transformation can be achieved using various reagents:

Catalytic Hydrogenation : This is a widely applicable method for isoxazole ring opening, commonly employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel. researchgate.net

Metal Carbonyls : Reagents such as hexacarbonylmolybdenum (Mo(CO)₆) in the presence of water can induce the reductive cleavage of the N-O bond to afford β-aminoenones in good yields. rsc.org A proposed mechanism involves the formation of a complexed (β-oxo vinyl)nitrene intermediate which is then reduced.

Low-Valent Titanium : A reagent prepared from Ti(O-i-Pr)₄ and EtMgBr effectively cleaves the N-O bond in isoxazoles to yield the corresponding β-enaminoketones. researchgate.net

Copper Catalysis : Copper/diamine catalytic systems have been developed for the reductive ring-cleavage of isoxazoles, providing a general and efficient method for synthesizing enaminones, including those bearing fluoroalkyl groups. acs.org

This strategy of using the isoxazole as a latent 1,3-dicarbonyl equivalent has been successfully applied in the synthesis of various heterocyclic compounds and complex molecules, including anti-inflammatory drugs like celecoxib. researchgate.net

Spectroscopic Characterization for Structural and Mechanistic Elucidation of Difluorophenyl Isoxazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. The analysis of 5-(2,6-Difluorophenyl)isoxazole would involve several types of NMR experiments.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum would provide information on the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to observe signals for the protons on the isoxazole (B147169) ring and the difluorophenyl ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be crucial for assigning these protons to their specific positions. However, no experimental ¹H NMR data for this specific compound has been found in the searched sources.

Carbon-13 (¹³C) NMR Analysis

¹³C NMR spectroscopy is used to determine the number and chemical environment of the carbon atoms in a molecule. For the target compound, distinct signals would be expected for each of the nine carbon atoms. The chemical shifts would be influenced by the electronegativity of the neighboring atoms (nitrogen, oxygen, and fluorine) and the aromaticity of the rings. Specific data for this compound is not available.

Fluorine-19 (¹⁹F) NMR for Fluorinated Systems

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be a particularly informative technique. It would show a signal for the fluorine atoms on the phenyl ring, and the chemical shift and coupling to neighboring protons and carbons would confirm their position at the 2 and 6 positions. No experimental ¹⁹F NMR data for this compound could be located.

Advanced NMR Techniques (e.g., 2D NMR, HMBC)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in definitively assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. These experiments correlate the signals of protons and carbons that are directly bonded (HSQC) or separated by two or three bonds (HMBC). Without the foundational 1D NMR data, a discussion of advanced NMR techniques for this specific compound remains purely theoretical.

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions. For this compound, one would expect to see characteristic absorption bands for the C=N and C=C stretching vibrations of the isoxazole and phenyl rings, as well as C-F stretching vibrations. Specific IR absorption frequencies for this compound are not documented in the available literature.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would provide further structural information by showing the characteristic cleavage of the isoxazole ring and the loss of substituents. However, a published mass spectrum or detailed fragmentation analysis for this compound could not be found.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, it reveals how molecules pack together in a crystal lattice, governed by a network of intermolecular interactions. For difluorophenyl isoxazoles, this technique is crucial for understanding how the substitution pattern, particularly the presence and position of fluorine atoms, influences molecular geometry and supramolecular assembly.

The conformation of a molecule, specifically the relative orientation of its constituent parts, is a key determinant of its physical and chemical properties. In the context of difluorophenyl isoxazoles, a primary point of interest is the dihedral angle between the plane of the isoxazole ring and the plane of the difluorophenyl ring. This angle dictates the degree of planarity or twist in the molecule.

While data for this compound is unavailable, analysis of related structures provides valuable insights. For instance, in the case of N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide monohydrate , the benzene (B151609) ring is found to be nearly perpendicular to the isoxazole ring, with a significant dihedral angle of 82.97(2)°. google.com This substantial twist is likely a result of steric hindrance between the substituents on the two rings. In contrast, a study on ethyl 5-phenylisoxazole-3-carboxylate revealed a nearly planar conformation, with a dihedral angle of just 0.5(1)° between the phenyl and isoxazole rings. researchgate.net This suggests that the substitution pattern dramatically influences the molecular conformation.

Another example, (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl] , shows a dihedral angle of 13.4(2)° between the isoxazole and the chlorophenyl rings. iucr.org These examples underscore the importance of substitution on the conformational preferences of the molecule. The specific arrangement of fluorine atoms in the 2,6-positions on the phenyl ring of this compound would be expected to induce a significant twist due to steric clashes with the isoxazole ring.

Table 1: Dihedral Angles in Selected Isoxazole Derivatives

| Compound Name | Ring 1 | Ring 2 | Dihedral Angle (°) |

| N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide monohydrate google.com | Isoxazole | 2,4-Difluorophenyl | 82.97(2) |

| Ethyl 5-phenylisoxazole-3-carboxylate researchgate.net | Isoxazole | Phenyl | 0.5(1) |

| (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl] iucr.org | Isoxazole | 4-Chlorophenyl | 13.4(2) |

This table presents data for related compounds to illustrate the concept of conformational analysis, as specific data for this compound is not available.

The packing of molecules in a crystal is directed by a variety of non-covalent intermolecular interactions. These include classical hydrogen bonds (e.g., O–H···N, N–H···O) as well as weaker interactions such as C–H···O, C–H···F, C–H···π, and π–π stacking interactions. The fluorine atoms in difluorophenyl isoxazoles can participate in C–H···F interactions, which can be significant in directing the crystal packing.

In the crystal structure of 3-Difluoromethyl-5-[4-(trifluoromethyl)phenyl]isoxazole , molecules are linked by C–H···O, C–H···N, and C–H···F hydrogen bonds, forming a layered structure. iucr.org Weak π–π stacking interactions further stabilize the three-dimensional network. iucr.org Similarly, the crystal packing of ethyl 5-phenylisoxazole-3-carboxylate features pairs of C–H···O hydrogen bonds that form inversion dimers. researchgate.netnih.gov

These examples highlight the diverse range of interactions that can be present in the crystal structures of isoxazole derivatives. The specific interactions present in the crystal of this compound would depend on the interplay between the potential for hydrogen bonding involving the isoxazole nitrogen and oxygen, and the difluorophenyl ring.

For ethyl 5-phenylisoxazole-3-carboxylate , Hirshfeld analysis revealed that H···H interactions account for 41% of the surface, followed by C···H (23.2%), H···O (18.7%), and N···H (9.2%) contacts. nih.govgoogle.fi In another study on (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one , H···O contacts were the most significant, contributing 33.9% to the Hirshfeld surface, indicative of strong hydrogen bonding. H···H (25.4%) and C···C (11.7%) contacts, the latter suggesting π–π stacking, were also important.

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Selected Isoxazole Derivatives

| Compound Name | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Other Significant Contacts (%) |

| Ethyl 5-phenylisoxazole-3-carboxylate nih.govgoogle.fi | 41.0 | 23.2 | 18.7 | N···H (9.2), C···C (1.6) |

| (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | 25.4 | 9.6 | 33.9 | C···C (11.7), N···H (8.4) |

This table presents data for related compounds to illustrate the utility of Hirshfeld surface analysis, as specific data for this compound is not available.

Computational and Theoretical Investigations of 5 2,6 Difluorophenyl Isoxazole

Quantum Chemical Calculations (Density Functional Theory, DFT)

Geometry Optimization and Conformational Analysis

No published data is available.

Electronic Structure Analysis (HOMO-LUMO, Frontier Molecular Orbitals (FMO), Energy Gap)

No published data is available.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analyses

No published data is available.

Molecular Electrostatic Potential (MEP) Mapping

No published data is available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

No published data is available.

Reaction Mechanism Studies Through Computational Modeling

No published data is available.

It is hoped that future research will address the computational and theoretical properties of this compound, at which point a comprehensive analysis as outlined above can be compiled.

Elucidation of Transition States and Energy Barriers

The formation of the isoxazole (B147169) ring, the core of 5-(2,6-difluorophenyl)isoxazole, typically proceeds through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the transition states and energy barriers associated with this transformation. scielo.brrhhz.netmdpi.comscispace.comresearchgate.net

DFT calculations have shown that the 1,3-dipolar cycloaddition reaction to form isoxazolines (a related precursor) can have activation free energies in the range of 26 to 35 kcal/mol, depending on the functional used. scielo.br For instance, the PBE1PBE functional has been found to provide activation and reaction energies that are in close agreement with higher-level CCSD(T) calculations. scielo.br The inclusion of solvent effects in these models, often through a polarizable continuum model (PCM), can influence the calculated energy barriers, typically increasing them by a few kcal/mol. scielo.br

The regioselectivity of the cycloaddition, which determines the substitution pattern on the resulting isoxazole ring, is a key aspect investigated by these theoretical methods. mdpi.comresearchgate.net Frontier Molecular Orbital (FMO) theory is often employed to explain the observed regioselectivity, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (the alkyne) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole (the nitrile oxide) is dominant. mdpi.com For the synthesis of 5-substituted isoxazoles, this analysis generally predicts the observed regioisomer. researchgate.net

While a concerted mechanism is often proposed for these cycloadditions, computational studies have also explored stepwise pathways. rhhz.netnih.gov In some cases, particularly in electrochemical synthesis, a stepwise, radical-mediated mechanism may be favored over a concerted [3+2] cycloaddition. nih.govchemrxiv.org DFT calculations can help to distinguish between these pathways by comparing the energy barriers of the respective transition states. rhhz.net For example, a high energy barrier for a concerted cycloaddition might suggest that a stepwise mechanism is more plausible under certain reaction conditions. rhhz.net

| Computational Method | Key Findings on Isoxazole Formation | Reference |

| DFT (PBE1PBE, B3LYP, CAM-B3LYP) | Calculation of activation free energies (26-35 kcal/mol) for 1,3-dipolar cycloaddition. | scielo.br |

| CCSD(T) | Provides benchmark energy barriers for comparison with DFT methods. | scielo.br |

| PCM (Polarizable Continuum Model) | Inclusion of solvent effects can increase activation energy barriers. | scielo.br |

| FMO (Frontier Molecular Orbital) Theory | Explains the regioselectivity of the cycloaddition reaction. | mdpi.com |

| DFT in Electrochemical Synthesis | Supports a stepwise, radical-mediated mechanism over a concerted one in certain cases. | nih.govchemrxiv.org |

Radical-Mediated Mechanism Investigations

Beyond the traditional 1,3-dipolar cycloaddition, radical-mediated mechanisms for the synthesis and reactions of isoxazoles have been a subject of theoretical investigation. nih.govchemrxiv.org Computational studies support the possibility of a stepwise, radical-mediated pathway in the electrochemical synthesis of isoxazolines, which are precursors to isoxazoles. nih.govchemrxiv.org

The antioxidant and radical scavenging properties of isoxazole derivatives have also been explored through computational methods. bohrium.complos.orgnih.govresearchgate.net These studies often involve the calculation of properties such as bond dissociation energies and the stability of the resulting radical species to predict the antioxidant potential. For some isoxazole derivatives, a good correlation has been found between their computationally predicted and experimentally determined free radical scavenging activity. plos.orgnih.gov For instance, the antioxidant potential of certain isoxazole derivatives has been linked to their ability to donate a hydrogen atom, thereby neutralizing free radicals. bohrium.com

The interaction of isoxazoles with radical species is also relevant in the context of their potential biological activities. For example, some isoxazole derivatives have been investigated as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory processes that can have a radical component. plos.orgnih.govresearchgate.net Computational docking and molecular dynamics simulations can provide insights into how these molecules bind to the active site of such enzymes and potentially interfere with their radical-based catalytic cycles. plos.org

| Area of Investigation | Computational Techniques | Key Insights | Reference |

| Electrochemical Synthesis | DFT, Kinetic Modeling | Support for a stepwise, radical-mediated mechanism for isoxazoline (B3343090) formation. | nih.govchemrxiv.org |

| Antioxidant Activity | DFT (Bond Dissociation Energies) | Prediction of radical scavenging potential based on molecular structure. | bohrium.complos.orgnih.gov |

| Enzyme Inhibition (e.g., 5-LOX) | Molecular Docking, MD Simulations | Understanding the interaction with enzyme active sites involved in radical processes. | plos.orgnih.govresearchgate.net |

| Reaction with Radical Species | HRMS, DFT | Elucidation of intermediates in radical-mediated isoxazole synthesis. | nih.gov |

Molecular Modeling and Dynamics Simulations for Chemical System Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools for investigating the interactions of isoxazole derivatives, including this compound, with their surrounding chemical environment, particularly with biological macromolecules like proteins. mdpi.commdpi.comresearchgate.netnih.govfrontiersin.orgresearchgate.netnih.gov These methods provide a dynamic and energetic perspective on how these compounds bind to their targets, which is crucial for drug design and understanding structure-activity relationships (SAR). mdpi.comresearchgate.net

MD simulations can reveal the stability of a ligand-protein complex over time and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding. mdpi.commdpi.com For example, in a study of isoxazole derivatives as farnesoid X receptor (FXR) agonists, MD simulations showed that hydrophobic interactions with specific residues in the helix H3 of the receptor were crucial for ligand binding. mdpi.comnih.gov Furthermore, these simulations can highlight the conformational changes in both the ligand and the protein upon binding. mdpi.com

In silico molecular docking is another widely used technique that predicts the preferred binding mode of a ligand to a target protein. mdpi.comfrontiersin.org The results of docking studies are often quantified by a scoring function that estimates the binding affinity. mdpi.com These predictions can then be used to prioritize compounds for experimental testing. For a series of novel functionalized isoxazoles, molecular docking studies indicated strong interactions with bacterial target proteins, with calculated binding affinities suggesting potent inhibitory potential. mdpi.com

The combination of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling with MD simulations is an effective approach to understanding the structural requirements for the biological activity of isoxazole derivatives. mdpi.comnih.govresearchgate.net 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate contour maps that visualize the regions around a molecule where certain properties (e.g., steric bulk, electrostatic potential) are favorable or unfavorable for activity. mdpi.comnih.gov

| Simulation/Modeling Technique | Application to Isoxazole Derivatives | Insights Gained | Reference(s) |

| Molecular Dynamics (MD) Simulations | Studying protein-ligand complexes | Stability of binding, key interactions, conformational changes. | mdpi.commdpi.comnih.govfrontiersin.org |

| Molecular Docking | Predicting binding modes and affinities | Identification of potential biological targets, prioritization of compounds. | mdpi.comresearchgate.netfrontiersin.org |

| 3D-QSAR (CoMFA/CoMSIA) | Relating molecular properties to activity | Understanding structure-activity relationships, guiding new drug design. | mdpi.comnih.govresearchgate.net |

| Pharmacophore Modeling | Identifying essential features for binding | Development of models for virtual screening of new compounds. | nih.gov |

Chiral Syntheses Processes: Theoretical Aspects

While the this compound molecule itself is achiral, the introduction of stereocenters into isoxazole-containing compounds is a significant area of research, particularly for applications in medicinal chemistry. Theoretical and computational studies play a role in understanding and predicting the stereochemical outcomes of synthetic reactions leading to chiral isoxazole derivatives.

The diastereoselective synthesis of related heterocyclic compounds, such as 4,6-diaryl-5,5-difluoro-1,3-dioxanes, has been investigated, and the principles can be extended to isoxazole synthesis. In such cases, the relative stability of different diastereomeric transition states, as calculated by quantum mechanical methods, can explain the observed product ratios.

For reactions involving the formation of new stereocenters, computational modeling can be used to predict the most likely stereochemical outcome. For instance, in a stereoconvergent 1,3-dipolar cycloaddition to form isoxazolines, DFT calculations can help to exclude a concerted cycloaddition/epimerization sequence by showing a high energy barrier for the concerted process. rhhz.net This would suggest a stepwise mechanism that allows for the formation of the thermodynamically more stable diastereomer. rhhz.net

The development of enantioselective catalytic processes for the synthesis of chiral isoxazoles and their precursors is another area where theoretical studies are valuable. Computational modeling can be used to design chiral catalysts and to understand the mechanism by which they induce stereoselectivity. This can involve modeling the interaction of the substrate and reagents with the chiral catalyst in the transition state to identify the origins of the enantiomeric excess.

Structure Reactivity and Structure Property Relationships in Difluorophenyl Isoxazoles

Influence of Fluorine Substituents on Electronic and Steric Properties

The two fluorine atoms at the ortho positions of the phenyl ring in 5-(2,6-Difluorophenyl)isoxazole exert a profound influence on the molecule's electronic and steric landscape. Fluorine is the most electronegative element, and its presence leads to a strong inductive electron-withdrawing effect (-I effect) on the phenyl ring. This effect decreases the electron density of the aromatic system.

Simultaneously, the fluorine atoms possess lone pairs of electrons that can participate in resonance, exerting a +M (mesomeric) or +R (resonance) effect, donating electron density back to the ring. However, due to the poor overlap between the 2p orbitals of carbon and fluorine, the +R effect of fluorine is generally considered to be weaker than its -I effect. In the case of the 2,6-difluoro substitution pattern, the two fluorine atoms significantly activate the aromatic ring for electrophilic substitution, directing incoming electrophiles to the meta position.

Effects of Substituent Position on Reaction Pathways and Yields

The position of substituents on both the phenyl and isoxazole (B147169) rings plays a critical role in determining the outcome of chemical reactions. For the synthesis of 5-arylisoxazoles, one common method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.gov The regioselectivity of this reaction is influenced by both electronic and steric factors. The presence of electron-withdrawing groups on the phenyl ring of the nitrile oxide can affect the rate and regioselectivity of the cycloaddition.

In reactions involving the isoxazole ring itself, the substituent at the 5-position can direct the course of the reaction. For instance, in ring-opening reactions, which are a key feature of isoxazole chemistry, the nature of the substituent at C5 can influence which bonds are cleaved. researchgate.net The 2,6-difluoro substitution on the phenyl ring introduces considerable steric hindrance, which can impact reaction rates and, in some cases, even prevent certain reactions from occurring at the adjacent isoxazole ring. researchgate.net For example, reactions that require a planar transition state involving both the phenyl and isoxazole rings may be disfavored.